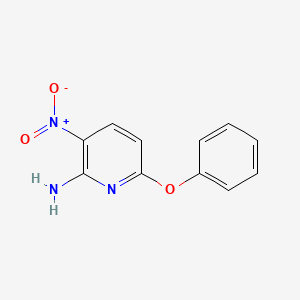

3-Nitro-6-phenoxy-pyridin-2-yl-amine

描述

Significance of Heterocyclic Amines in Advanced Organic Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, including at least one amine group. orgsyn.orgmdpi.com This class of compounds is particularly significant in organic and medicinal chemistry. Many biologically crucial molecules, such as the nucleobases in DNA, vitamins like niacin (Vitamin B3), and coenzymes, are based on heterocyclic amine structures. mdpi.com

In advanced organic chemistry, heterocyclic amines like aminopyridines serve as versatile building blocks for the synthesis of more complex molecules. researchgate.net The amino group can act as a nucleophile, a directing group for further functionalization of the ring, or a site for forming hydrogen bonds, which is critical in molecular recognition and biological activity. google.com The reactivity of the heterocyclic ring itself, combined with the properties of the amino substituent, provides chemists with a powerful tool for designing and constructing novel compounds with tailored functions, from pharmaceuticals to advanced materials. nih.gov For instance, 2-aminopyridine is a key precursor in the synthesis of various drugs and is often produced via the Chichibabin amination reaction. researchgate.net

Contextualizing Nitro- and Phenoxy-Functionalized Pyridines in Contemporary Chemical Research

The introduction of specific functional groups, such as nitro (NO₂) and phenoxy (O-Ph) moieties, onto the pyridine (B92270) scaffold dramatically alters its electronic landscape and steric profile, opening new avenues for research and application.

The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. This property is extensively utilized in organic synthesis to introduce other functional groups onto the ring. mdpi.com Nitro-substituted pyridines are important intermediates in the synthesis of various bioactive molecules, including antitumor and antiviral agents. nbinno.com For example, 2-amino-3-nitropyridine (B1266227) is a key intermediate for preparing compounds with antibacterial and antifungal activities. chemicalbook.com

The phenoxy group, on the other hand, introduces a bulky, aromatic substituent connected via an ether linkage. This group can influence the molecule's solubility, lipophilicity, and conformational flexibility. Phenoxy-substituted pyridines are investigated for their potential in medicinal chemistry. For instance, 5-phenoxy-2-aminopyridine derivatives have been explored as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a target for treating certain cancers and autoimmune disorders. mdpi.com The combination of these functional groups on a single pyridine ring can lead to compounds with unique properties, where the nitro group provides a site for further chemical modification and the phenoxy group modulates biological interactions.

Research Trajectory of 3-Nitro-6-phenoxy-pyridin-2-yl-amine within Academic Inquiry

A thorough review of contemporary scientific literature indicates that the specific compound, this compound, is not a subject of extensive academic inquiry. There are no dedicated studies detailing its synthesis, characterization, or biological activity. Its primary role appears to be that of a chemical intermediate or a building block available for discovery chemistry, rather than a well-documented research compound.

The research context for this molecule must therefore be inferred from its constituent parts. It is a derivative of 2-amino-3-nitropyridine, a well-established synthetic intermediate. chemicalbook.comnbinno.com The synthesis of 2-amino-3-nitropyridine itself can be challenging due to the formation of isomers during the nitration of 2-aminopyridine. patsnap.com More controlled methods often involve a multi-step process starting from 2-aminopyridine, proceeding through bromination, nitration, and subsequent de-bromination. patsnap.com

The introduction of a phenoxy group at the 6-position would likely occur via a nucleophilic aromatic substitution reaction, potentially starting from a precursor like 2-amino-6-chloro-3-nitropyridine. google.com In this hypothetical reaction, the chlorine atom would be displaced by a phenoxide ion.

Given the functionalities present—a nucleophilic amino group, an electron-withdrawing nitro group that can be reduced to an amine, and a phenoxy group—this compound represents a potential scaffold for creating more complex molecules. The amino group could be a site for acylation or alkylation, while the nitro group could be reduced to form a diamino-substituted pyridine, a precursor for fused heterocyclic systems like pyrido[2,3-b]pyrazines. researchgate.net However, without specific studies, its research trajectory remains hypothetical, positioned within the broader field of synthetic and medicinal chemistry as a potential but currently underexplored molecular scaffold.

Structure

3D Structure

属性

分子式 |

C11H9N3O3 |

|---|---|

分子量 |

231.21 g/mol |

IUPAC 名称 |

3-nitro-6-phenoxypyridin-2-amine |

InChI |

InChI=1S/C11H9N3O3/c12-11-9(14(15)16)6-7-10(13-11)17-8-4-2-1-3-5-8/h1-7H,(H2,12,13) |

InChI 键 |

ODOLDBUWAARQFX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])N |

产品来源 |

United States |

Synthetic Methodologies for 3 Nitro 6 Phenoxy Pyridin 2 Yl Amine and Analogous Architectures

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine core is a critical aspect of synthesizing complex molecules like 3-Nitro-6-phenoxy-pyridin-2-yl-amine. Various methods have been developed to introduce substituents at specific positions of the pyridine ring with high selectivity.

Nucleophilic Aromatic Substitution in Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. In the context of pyridine synthesis, halogenated pyridines serve as excellent precursors. The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing groups such as a nitro group, facilitates the attack of nucleophiles. libretexts.orglibretexts.org The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The position of the electron-withdrawing group is crucial for the activation of the ring towards nucleophilic attack. Substituents at the ortho and para positions to the leaving group provide the best stabilization of the Meisenheimer intermediate, thus accelerating the reaction rate. libretexts.org For instance, the presence of a nitro group at the 3-position of a 2-halopyridine or 6-halopyridine significantly activates these positions for substitution.

Directed Ortho-Metalation and Cross-Coupling Strategies for Pyridine Core Construction

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. clockss.org Common DMGs for pyridine rings include amides, methoxy groups, and tertiary amines. wikipedia.org This method offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic substitution reactions. clockss.org

Cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively. wikipedia.orgorganic-chemistry.orgyoutube.com The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgyoutube.com The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for the synthesis of aryl ethers from aryl halides and phenols, often requiring high temperatures. wikipedia.org However, modern advancements have led to milder reaction conditions with the use of specific ligands. nih.govmdpi.com

Synthesis of the this compound Scaffold

The synthesis of the specific this compound scaffold can be approached through a series of well-established reactions that build upon the strategic functionalization of a pyridine precursor.

Multicomponent Condensation Reactions for Pyridine Ring Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines, in a single step from three or more starting materials. nih.govmdpi.comnih.gov Various named reactions, such as the Hantzsch pyridine synthesis and its modifications, allow for the construction of the pyridine ring with a degree of control over the substitution pattern. While a direct MCR for the synthesis of this compound might be challenging to design due to the specific arrangement of functional groups, MCRs are a powerful tool for generating highly functionalized pyridine cores that can be further elaborated.

Introduction of the Amino Group via Amination Reactions

A common strategy for the synthesis of 2-aminopyridines is through the amination of a suitable precursor. A key intermediate, 2-amino-6-chloro-3-nitropyridine, can be synthesized from 2,6-dichloro-3-nitropyridine. The amination can be achieved by reacting 2,6-dichloro-3-nitropyridine with ammonia. prepchem.comguidechem.com The nitro group at the 3-position activates both the 2- and 6-positions for nucleophilic attack. The regioselectivity of the amination can be influenced by reaction conditions, but the formation of the 2-amino isomer is a known process. stackexchange.com

Elaboration of the Phenoxy Moiety at the C-6 Position through Etherification

The final key step in the synthesis of this compound is the introduction of the phenoxy group at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution reaction using 2-amino-6-chloro-3-nitropyridine as the substrate and phenol as the nucleophile. The presence of the nitro group para to the chlorine atom at the C-6 position strongly activates it towards nucleophilic attack.

This etherification can be carried out under classical SNAr conditions or by employing metal-catalyzed cross-coupling reactions. The Ullmann condensation, using a copper catalyst, is a well-established method for forming aryl ether bonds. nih.govmdpi.comorganic-chemistry.org More modern approaches, such as the Buchwald-Hartwig C-O coupling reaction, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope. organic-chemistry.org An analogous reaction, the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine and sodium methoxide, demonstrates the feasibility of this nucleophilic displacement at the C-6 position. chemicalbook.comgoogle.com

Nitration Strategies for the Pyridine Nucleus

The synthesis of this compound typically involves the direct nitration of a 6-phenoxy-pyridin-2-yl-amine precursor. However, the electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophilic aromatic substitution, a stark contrast to the reactivity of benzene. stackexchange.com Consequently, nitration of pyridine itself requires harsh conditions and often results in very low yields of the 3-nitro product. researchgate.netstackexchange.com

The presence of activating groups, such as a primary amino group at the C2 position, can significantly facilitate the nitration process. The amino group is a powerful activating ortho-, para-director, enhancing the reactivity of the C3 and C5 positions towards electrophiles. The nitration of 2-aminopyridine, for instance, yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine (B1266227). sapub.org The kinetic product is 2-nitraminopyridine, formed by the attack of the nitronium ion on the exocyclic nitrogen, which can then rearrange under thermal conditions to the ring-nitrated thermodynamic products. sapub.org

For the synthesis of the target compound, the precursor 6-phenoxy-pyridin-2-yl-amine would be subjected to nitrating agents. A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). google.commasterorganicchemistry.com Based on the directing effects of the C2-amino group, the nitration is expected to yield a mixture of 3-nitro and 5-nitro isomers. The phenoxy group at the C6 position, while electron-withdrawing inductively, is not expected to significantly alter the directing influence of the powerful amino group.

Alternative nitration methods have been developed to circumvent the harsh conditions of mixed acid systems. For example, using dinitrogen pentoxide (N₂O₅) in an organic solvent can generate an N-nitropyridinium intermediate, which can subsequently rearrange to provide 3-nitropyridine. researchgate.netresearchgate.net This method has been applied to various substituted pyridines, offering a potential alternative for the nitration of the 6-phenoxy-pyridin-2-yl-amine substrate. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Investigation of Catalyst Systems and Solvent Effects

The optimization of the nitration reaction for 2-aminopyridine derivatives is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing side-product formation. The reaction is highly sensitive to conditions such as temperature and the concentration of the acids.

Catalyst Systems: In the context of nitration with mixed acids, sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. masterorganicchemistry.com The concentration of sulfuric acid is a critical parameter. For instance, the nitration of 2,6-diaminopyridine to 2,6-diamino-3,5-dinitropyridine showed significantly improved yields when fuming sulfuric acid (oleum) was used instead of concentrated sulfuric acid, creating an anhydrous medium that favors the formation of the nitronium ion. google.com This suggests that controlling the water content in the reaction medium is essential for efficient nitration.

Solvent Effects: While nitration is often performed using the acid mixture as the solvent, alternative solvents can be employed with different nitrating agents. For reactions involving dinitrogen pentoxide, solvents like sulfur dioxide have been used. researchgate.net The choice of solvent can influence the solubility of the starting materials and intermediates, potentially affecting reaction rates and product distributions.

A summary of reaction conditions used for the nitration of related aminopyridine compounds is presented below.

| Precursor | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | >50°C | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Not specified | sapub.org |

| 2-Amino-6-methoxypyridine | KNO₃ / H₂SO₄ | Not specified | 2-Amino-6-methoxy-3-nitropyridine | Not specified | google.com |

| 2,6-Diaminopyridine | HNO₃ / Oleum | Not specified | 2,6-Diamino-3,5-dinitropyridine | >90% | google.com |

| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | 100-105°C, 5h | 2,6-Dichloro-3-nitropyridine | Not specified | google.com |

Regioselective Synthesis Challenges and Solutions

A primary challenge in the synthesis of this compound via direct nitration is achieving high regioselectivity. The C2-amino group directs nitration to both the C3 and C5 positions, leading to the formation of isomeric products that can be difficult to separate. sapub.org

To overcome this challenge, multi-step synthetic pathways that offer greater regiochemical control are often employed. One such strategy involves starting with a pyridine ring that is already functionalized with the desired nitro group and a leaving group. For example, a synthetic route analogous to the preparation of 2-amino-6-methoxy-3-nitropyridine could be envisioned. google.com This process begins with the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine. This key intermediate allows for sequential, regioselective nucleophilic aromatic substitution (SₙAr) reactions.

Step-wise Synthetic Approach:

Nitration: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine. google.com

Selective Amination: The first nucleophilic substitution is carried out with ammonia to replace one of the chloro groups, yielding 2-amino-6-chloro-3-nitropyridine. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C6, especially when directed by the adjacent nitro group.

Phenoxylation: The remaining chlorine atom is then substituted by a phenoxide group (from phenol and a base) to afford the final product, this compound.

This step-wise approach provides unambiguous control over the placement of the functional groups, thus solving the regioselectivity problem encountered in direct nitration. Other advanced methods for achieving regioselective synthesis of substituted pyridines include the use of pyridyne intermediates or transition-metal-catalyzed C-H functionalization, though these are typically more complex. researchgate.netnih.gov

Derivatization Strategies for this compound Analogs

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of analogs. The primary amino group and the phenoxy substituent are the most common handles for derivatization.

Chemical Transformations of the Primary Amino Group

The primary amino group at the C2 position is a versatile functional group that can undergo a wide range of chemical transformations. Its reactivity is typical of aromatic amines, allowing for the introduction of various substituents.

Common Transformations of the 2-Amino Group:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Acylation | Acyl chlorides, acid anhydrides, carboxylic acids with coupling agents | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or Tertiary Amine |

| Diazotization | NaNO₂, aq. acid (e.g., HCl, H₂SO₄) | Diazonium Salt |

| ↳ Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2-Halo or 2-Cyano Pyridine |

| ↳ Schiemann Reaction | HBF₄, heat | 2-Fluoro Pyridine |

| ↳ Hydrolysis | H₂O, heat | 2-Hydroxypyridine / 2-Pyridone |

These transformations allow for the modulation of the electronic and steric properties of the molecule. For example, acylation can be used to introduce a wide variety of substituents, as demonstrated in the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com

Functional Group Interconversions on the Phenoxy Substituent

The phenoxy group provides a secondary site for derivatization, allowing for modifications distal to the core pyridine ring. The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution, or the ether linkage itself can be targeted.

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-director for electrophilic substitution on its own phenyl ring. This allows for the introduction of various functional groups, such as halogens, nitro groups, or alkyl groups, at the positions ortho and para to the ether linkage.

Ether Cleavage: The ether bond can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield a 6-hydroxy-3-nitro-pyridin-2-yl-amine. The resulting hydroxyl group can then be used for further functionalization, such as conversion into other ether or ester linkages.

Potential Modifications of the Phenoxy Group:

| Reaction Type | Reagents and Conditions | Resulting Modification |

| Halogenation | Br₂/FeBr₃ or NBS | Bromo-phenoxy group |

| Nitration | HNO₃ / H₂SO₄ | Nitro-phenoxy group |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkyl-phenoxy group |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-phenoxy group |

| Ether Cleavage | HBr or HI, heat | 6-Hydroxypyridine derivative |

These derivatization strategies highlight the synthetic versatility of the this compound scaffold, enabling the creation of a wide array of analogs for further investigation.

Reductive Processes Targeting the Nitro Group to Yield Diamine Pyridine Derivatives

The transformation of this compound and its analogs into the corresponding diamine pyridine derivatives is a critical synthetic step, primarily achieved through the reduction of the nitro group. This conversion is accomplished using various reductive methodologies, with catalytic hydrogenation and metal-mediated reductions being the most prevalent and effective approaches. These methods are well-established for the reduction of nitroarenes and have been successfully applied to nitropyridine systems, including those with analogous substitution patterns to the target compound.

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitropyridines. This process typically involves the use of a noble metal catalyst, such as palladium on an inert support like carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the nature of the solvent. For instance, the reduction of substituted 2-amino-3-nitropyridines has been effectively carried out using palladium catalysts, leading to high yields of the desired 2,3-diaminopyridine derivatives. A patent describing the synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, highlights the use of catalytic hydrogenation with palladium on carbon as a viable method for the reduction of the nitro group to furnish the corresponding diamine.

Metal-mediated reductions offer a classical and robust alternative for the synthesis of diaminopyridines from their nitro precursors. Common reagents for this transformation include metals such as iron, tin, or zinc in the presence of an acid. The reaction of 2-amino-3-nitropyridine with iron powder in aqueous, acidified ethanol is a well-documented procedure. orgsyn.org Similarly, tin(II) chloride in the presence of hydrochloric acid is an effective reducing agent for this conversion. orgsyn.org These methods are often preferred due to their cost-effectiveness and broad applicability. The general procedure involves suspending the nitro compound and the metal powder in a suitable solvent system, followed by the addition of an acid to initiate the reduction. The reaction progress is typically monitored until the starting material is consumed, after which the desired diamine product is isolated following a basic work-up to remove the metal salts.

The choice of the reductive method can be influenced by the presence of other functional groups in the molecule. Catalytic hydrogenation is often favored for its mild reaction conditions and high chemoselectivity, which can be crucial for complex molecules. However, metal-mediated reductions, particularly with iron in acetic or hydrochloric acid, are highly effective and widely used in organic synthesis for their reliability. commonorganicchemistry.com

Below is an interactive data table summarizing typical reductive processes for analogous 2-amino-3-nitropyridine architectures.

| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron, conc. HCl | 95% Ethanol, Water | Heated on a steam bath for 1 hour | 2,3-Diamino-5-bromopyridine | 72-78 | orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | 5% Palladium on Strontium Carbonate | 4% Sodium Hydroxide solution | Shaken with hydrogen | 2,3-Diaminopyridine | 70-75 | orgsyn.org |

| 2-Amino-3-nitropyridine | Tin, Hydrochloric Acid | Not specified | Not specified | 2,3-Diaminopyridine | Not specified | orgsyn.org |

| 2-Amino-6-methoxy-3-nitropyridine | Palladium on Carbon | Not specified | Catalytic Hydrogenation | 2,3-Diamino-6-methoxypyridine | Not specified | google.com |

| 2-Amino-6-methoxy-3-nitropyridine | Stannous Chloride Dihydrate, conc. HCl | Not specified | 35°–40° C | 2,3-Diamino-6-methoxypyridine Dihydrochloride | Not specified | google.com |

| General Aromatic Nitro Compound | Iron Powder, Acetic Acid | Ethanol | Reflux for 20 minutes | Corresponding Aniline | 64 | commonorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 6 Phenoxy Pyridin 2 Yl Amine

Nucleophilic Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro moiety, is activated towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for such systems.

Direct amination studies on 3-Nitro-6-phenoxy-pyridin-2-yl-amine are not specifically reported. However, the amination of related pyridine structures provides insight into potential synthetic routes. For instance, the introduction of an amino group at the C2 position of a pyridine ring can be achieved through various methods, including the Chichibabin reaction or nucleophilic substitution of a suitable leaving group (like a halide) at that position. galchimia.com In the case of this compound, the existing amino group at C2 makes further amination at this position unlikely.

Amination reactions on the pyridine ring would likely involve substitution at other positions if a suitable leaving group were present. For example, in related nitropyridines, nucleophilic substitution often occurs at positions activated by the nitro group. researchgate.net A study on aminopyridines demonstrated a method for the substitution of the existing amino group with other amines, a process activated by ruthenium-catalyzed π-coordination. chemistryviews.org

General methods for the synthesis of 2-aminopyridines often involve the reaction of 2-fluoropyridine with lithium amides or using multicomponent reactions. researchgate.netnih.gov

The phenoxy group at the C6 position is attached to an electron-deficient pyridine ring, which is further activated by the C3 nitro group. This configuration makes the C6 carbon susceptible to nucleophilic aromatic substitution, where the phenoxy group could act as a leaving group. The viability of this substitution depends on the reaction conditions and the strength of the incoming nucleophile. In similar heteroaromatic systems, such as dichloropyrimidines, substitution of chloro groups with amines is a common synthetic step. mdpi.com Likewise, the displacement of phenoxide is plausible, especially with strong nucleophiles.

Studies on related compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine show that nucleophilic substitution reactions are key steps in their synthesis, highlighting the reactivity of such substituted heterocycles. researchgate.net

Electrophilic Transformations on the Aromatic Systems

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing nitro group. The pyridinium cation, which is the major species under typical electrophilic substitution conditions, is significantly deactivated. ntnu.no

The directing effects of substituents on the pyridine ring determine the position of incoming electrophiles.

Amino Group (-NH₂): As a strong activating group, the amino group directs incoming electrophiles to the ortho and para positions. In the context of the pyridine ring of this compound, this would be the C3 and C5 positions. lumenlearning.com

Nitro Group (-NO₂): This is a strong deactivating group that directs electrophiles to the meta position. Relative to the C3 position, this would direct an incoming group to C5. libretexts.org

Phenoxy Group (-OPh): The phenoxy group is an activating, ortho-para directing group due to the resonance donation from the oxygen atom.

Pyridine Nitrogen: The ring nitrogen strongly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

Considering these competing effects, the C5 position is the most likely site for electrophilic attack. It is para to the activating amino group and meta to the deactivating nitro group. The nitration of 2-aminopyridine, for example, yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine (B1266227), demonstrating the directing power of the amino group. ntnu.nosapub.org The phenoxy ring, being a separate aromatic system, can also undergo electrophilic substitution, which would be directed to its ortho and para positions by the ether oxygen.

| Substituent | Position on Pyridine Ring | Effect on Ring | Directing Position(s) |

|---|---|---|---|

| -NH₂ | C2 | Activating | C3, C5 |

| -NO₂ | C3 | Deactivating | C5 |

| -OPh | C6 | Activating | C5 |

Direct halogenation of pyridine via electrophilic aromatic substitution requires harsh conditions and often results in low yields due to the ring's deactivation. chemrxiv.org For this compound, the deactivating effect of the nitro group and the pyridine nitrogen would make direct halogenation on the pyridine ring particularly challenging.

More modern methods have been developed for the regioselective halogenation of pyridines. These can involve a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.orgnih.gov Another strategy uses designed phosphine reagents to install a phosphonium salt at the 4-position, which is then displaced by a halide. nih.gov Given the substitution pattern of the target molecule, these specific methods may not be directly applicable without modification. Halogenation of the phenoxy ring at its ortho and para positions would be more facile under standard electrophilic halogenation conditions.

Reduction Chemistry of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. This reaction on this compound would yield 6-phenoxy-pyridine-2,3-diamine. A wide variety of reagents and conditions can be employed for this purpose. nih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. google.com

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective reagents for this reduction.

Transfer Hydrogenation: Reagents like hydrazine or ammonium formate can be used as a hydrogen source in the presence of a catalyst like Pd/C.

Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functional groups.

The choice of reagent can be critical to avoid the reduction of other functional groups or the cleavage of the phenoxy ether linkage. For instance, catalytic hydrogenation can sometimes lead to dehalogenation or other side reactions, though it is generally compatible with ether linkages.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol/Ethanol solvent | Common, efficient, but can be non-selective for other groups. |

| Fe / HCl or CH₃COOH | Reflux | Inexpensive and effective for large-scale synthesis. |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for substrates with sensitive groups. |

| Zn / NH₄Cl | Aqueous/Alcoholic solvent | Can sometimes lead to the hydroxylamine intermediate. |

Oxidative Transformations of the Pyridine Nitrogen and Associated Functionalities

The oxidation of pyridines typically occurs at the nitrogen atom to form pyridine N-oxides. wikipedia.org This transformation is generally achieved using peracids. wikipedia.org However, the reactivity of the pyridine nitrogen in this compound is significantly influenced by the electronic effects of its substituents.

The 2-amino group is an electron-donating group, which would generally increase the electron density on the pyridine ring and the nitrogen atom, making it more susceptible to electrophilic attack, including oxidation. Conversely, the 3-nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and would also reduce the basicity and nucleophilicity of the pyridine nitrogen. wikipedia.org The 6-phenoxy group is also generally considered to be electron-withdrawing through an inductive effect, further contributing to the deactivation of the pyridine ring.

Given these opposing electronic influences, the oxidation of the pyridine nitrogen in this compound to its corresponding N-oxide would be challenging. The strong deactivating effect of the nitro group is likely to dominate, making the pyridine nitrogen less reactive towards common oxidizing agents.

Furthermore, the presence of the amino group introduces a potential site for competitive oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and azoxy compounds. mdpi.com However, the heteroaromatic 2-aminopyridine moiety is generally less prone to oxidation compared to anilines. nih.gov

In the context of nitropyridines, the direct nitration of pyridine to form 3-nitropyridine is a difficult process due to the deactivation of the ring by the protonated nitrogen under acidic conditions. researchgate.net The synthesis of aminonitropyridines often involves multi-step sequences, such as the nitration of a protected aminopyridine followed by deprotection. sapub.orgsemanticscholar.org The oxidation of aminopyridines to nitropyridines has also been reported using various oxidizing agents. mdpi.com

Based on the available information for analogous compounds, a hypothetical oxidative transformation of this compound is presented in the table below. It is important to note that these are predicted reactions and would require experimental verification.

Table 1: Plausible Oxidative Transformations of this compound

| Starting Material | Reagents and Conditions | Plausible Product | Remarks |

| This compound | m-CPBA or other peracids | This compound N-oxide | The reaction is expected to be sluggish due to the deactivating effect of the nitro and phenoxy groups. |

| This compound | Strong oxidizing agents (e.g., KMnO4, H2O2/H2SO4) | Potential for oxidation of the amino group or ring degradation | The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, but under harsh oxidative conditions, the stability of the molecule could be compromised. |

Condensation Reactions Involving the Pyridine Ring

The 2-amino group of this compound is the primary site for condensation reactions. 2-Aminopyridines are well-known to react with a variety of carbonyl compounds and other electrophiles to form fused heterocyclic systems. The nucleophilicity of the exocyclic amino group is crucial for these transformations.

The electron-withdrawing nitro group at the 3-position will reduce the nucleophilicity of the 2-amino group to some extent. However, this deactivation is not expected to completely inhibit its reactivity in condensation reactions. The pyridine nitrogen can also participate in these reactions, often leading to cyclization.

For instance, 2-aminopyridines readily undergo condensation with 1,3-dicarbonyl compounds, such as β-ketoesters and malonic esters, to form pyridopyrimidines. Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridine derivatives.

The presence of the nitro group can also influence the regioselectivity of these reactions and the stability of the resulting products. In some cases, the nitro group can activate adjacent positions for nucleophilic attack.

Below is a table of potential condensation reactions of this compound based on the known reactivity of substituted 2-aminopyridines.

Table 2: Predicted Condensation Reactions of this compound

| Reactant for Condensation | Reaction Type | Plausible Product Structure | Product Class |

| β-Ketoester (e.g., Ethyl acetoacetate) | Condensation/Cyclization | Fused pyridopyrimidine | Pyrimido[1,2-a]pyridine derivative |

| α,β-Unsaturated ketone (e.g., Chalcone) | Michael Addition/Cyclization | Fused dihydropyridine | Pyrido[1,2-a]pyrimidine or related heterocyclic system |

| Aromatic aldehyde | Schiff Base Formation | Imine derivative | Schiff Base |

| Dicarbonyl compound (e.g., 2,3-Butanedione) | Condensation/Cyclization | Fused pyrazine | Pyrazino[1,2-a]pyridine derivative |

These predicted reactions are based on established reactivity patterns of 2-aminopyridines and the electronic influence of the nitro and phenoxy substituents. Experimental studies would be necessary to confirm the feasibility and outcomes of these transformations for this compound.

Structural Characterization and Spectroscopic Analysis of 3 Nitro 6 Phenoxy Pyridin 2 Yl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Nitro-6-phenoxy-pyridin-2-yl-amine in solution. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the molecule's connectivity and electronic environment.

Elucidation of Molecular Conformation and Dynamics

The preferred conformation and dynamic behavior of this compound in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons, providing insights into their spatial proximity. For instance, NOE correlations between the protons of the phenoxy group and the pyridine (B92270) ring would reveal the rotational orientation of the phenoxy substituent relative to the pyridine core.

Furthermore, variable temperature (VT) NMR studies could be employed to probe dynamic processes, such as restricted rotation around the C-O (phenoxy) or C-N (amino) bonds. Changes in the NMR spectra as a function of temperature can provide thermodynamic parameters for these conformational exchange processes.

Analysis of Intramolecular Interactions via Chemical Shift Perturbations

The electronic and steric effects of the nitro, phenoxy, and amino substituents on the pyridine ring can be meticulously analyzed by examining the ¹H and ¹³C chemical shifts. The strongly electron-withdrawing nitro group is expected to deshield the protons and carbons in its vicinity, leading to downfield chemical shifts. Conversely, the electron-donating amino group would cause an upfield shift for the adjacent nuclei.

Subtle intramolecular interactions, such as hydrogen bonding between the amino group and the nitro group or the phenoxy oxygen, can be inferred from chemical shift perturbations. For example, the chemical shift of the amino protons could provide evidence for the presence and strength of an intramolecular hydrogen bond. A downfield shift of the NH₂ protons, which is often concentration-independent, would be indicative of such an interaction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into molecular interactions.

The IR and Raman spectra would be characterized by specific vibrational modes corresponding to the various functional groups. The key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Scissoring | 1650 - 1580 | |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 |

| Symmetric Stretching | 1370 - 1320 | |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1270 - 1200 |

| Symmetric Stretching | 1050 - 1000 |

The precise positions of these bands can be influenced by intramolecular interactions. For example, hydrogen bonding involving the amino and nitro groups would likely cause a broadening and a shift to lower wavenumbers for the N-H and NO₂ stretching vibrations.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would yield a detailed geometric description of the molecule. The bond lengths within the pyridine ring would reflect the electronic influence of the substituents. For instance, the C-N bonds of the nitro group are expected to be shorter, indicative of its electron-withdrawing nature.

Hypothetical Bond Parameter Data Table

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-NO₂ | ~1.45 Å |

| C-NH₂ | ~1.36 Å | |

| C-O (pyridine-phenoxy) | ~1.37 Å | |

| Bond Angle | O-N-O (nitro) | ~125° |

| C-N-H (amino) | ~120° |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a crucial role in the solid-state architecture.

The amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional hydrogen-bonding networks. For instance, N-H···O (nitro) or N-H···N (pyridine) hydrogen bonds could link adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic pyridine and phenoxy rings of neighboring molecules may also contribute to the stability of the crystal structure. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Studies of 3 Nitro 6 Phenoxy Pyridin 2 Yl Amine

Prediction and Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and understanding molecular structure and bonding. For 3-Nitro-6-phenoxy-pyridin-2-yl-amine, theoretical calculations can offer a detailed picture of its nuclear magnetic resonance and vibrational spectra.

Theoretical Nuclear Magnetic Resonance Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of computational spectroscopy. These calculations, typically employing methods like Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. For substituted 3-nitropyridines, GIAO/DFT calculations have been shown to be in good agreement with experimental data. researchgate.net This methodology allows for the precise assignment of chemical shifts to specific atoms within the this compound molecule.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. For similar molecules, basis sets such as 6-31+G(d,p) and 6-311++G(d,p) have proven effective in predicting chemical shifts and coupling constants. researchgate.net

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of theoretical calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| H (pyridine ring) | 8.2 - 8.5 |

| H (phenoxy ring) | 7.0 - 7.6 |

| H (amine) | 6.5 - 7.0 |

| C (pyridine ring) | 110 - 160 |

| C (phenoxy ring) | 115 - 160 |

This interactive table demonstrates the type of data generated from theoretical NMR calculations. The predicted chemical shifts would be compared with experimental spectra to confirm the molecular structure.

Vibrational Frequency Computations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. For related compounds like 2-amino-3-nitro-6-picoline, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been successfully used to compute and assign vibrational modes. derpharmachemica.com

These calculations yield a set of vibrational frequencies and their corresponding IR and Raman intensities. The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com A detailed analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within this compound.

Table 2: Illustrative Computed Vibrational Frequencies and Assignments for this compound (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of vibrational frequency computations.)

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| ~3400 | Stretching | N-H stretch (amine) |

| ~3100 | Stretching | C-H stretch (aromatic) |

| ~1600 | Stretching | C=C stretch (pyridine ring) |

| ~1520 | Asymmetric Stretch | NO₂ stretch |

| ~1350 | Symmetric Stretch | NO₂ stretch |

| ~1240 | Stretching | C-O-C stretch (ether) |

This interactive table illustrates the kind of detailed information that can be obtained from vibrational frequency computations, linking specific frequencies to the motions of atoms within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While the aforementioned quantum chemical calculations provide insights into the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to explore the dynamic nature of the molecule and its accessible conformations over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems and longer timescales than are feasible with quantum methods.

For a flexible molecule like this compound, which has rotational freedom around the C-O and C-N bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the solid state) over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical and chemical properties, as well as its potential interactions with other molecules. The results of MD simulations can provide a statistical representation of the different shapes the molecule can adopt, which can then be used for further, more detailed quantum mechanical calculations on the most populated conformers.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Variations on Molecular Reactivity and Stability

The phenoxy group at the 6-position can also modulate the electronic properties of the pyridine (B92270) ring. Variations in substituents on the phenyl ring of the phenoxy group would be expected to have a significant impact on the molecule's reactivity.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of the Pyridine Scaffold

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity |

|---|---|---|

| Electron-Donating Group (e.g., -OCH3, -CH3) | Increases electron density of the phenoxy oxygen | Enhances electron-donating nature, potentially increasing reactivity towards electrophiles. |

Rational Design Strategies for Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, and rational design strategies are often employed to develop novel therapeutic agents. researchgate.net For a molecule like 3-Nitro-6-phenoxy-pyridin-2-yl-amine, such strategies would involve modifying the core structure to optimize its interaction with a specific biological target.

Key strategies could include:

Modification of the Phenoxy Group: Introducing various substituents onto the phenyl ring can alter the molecule's lipophilicity, electronic distribution, and steric profile. This can be used to improve target binding, enhance pharmacokinetic properties, or reduce off-target effects.

Substitution on the Amino Group: The amino group can be acylated, alkylated, or incorporated into a larger heterocyclic system to explore new binding interactions or to modulate the compound's physicochemical properties.

Replacement of the Nitro Group: While the nitro group is a key electronic feature, it can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups like a cyano (-CN) or a sulfonyl (-SO2R) group could maintain the desired electronic profile while potentially improving the safety profile.

Table 2: Potential Modifications for Rational Drug Design

| Modification Site | Example Modification | Rationale |

|---|---|---|

| Phenoxy Phenyl Ring | Addition of a halogen (F, Cl, Br) | Modulate lipophilicity and electronic properties for improved binding or cell permeability. |

| Amino Group | Conversion to an amide (e.g., -NHC(O)CH3) | Alter hydrogen bonding capabilities and steric bulk. |

Mechanistic Insights into Chemical Transformations Derived from SAR Data

Although specific SAR data for this compound is not available, mechanistic insights can be drawn from the reactivity of related 2-amino-3-nitropyridines. The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The amino group can direct the regioselectivity of certain reactions.

Understanding the reactivity of the nitro group is also crucial. It can be reduced to an amino group, which would dramatically alter the electronic properties of the molecule, turning an electron-deficient ring system into a more electron-rich one. This transformation would fundamentally change the compound's reactivity and potential biological activity. The study of how different substituents on the phenoxy ring influence the rate and outcome of such transformations would provide valuable mechanistic insights.

Advanced Applications of 3 Nitro 6 Phenoxy Pyridin 2 Yl Amine in Organic Synthesis

Utility as a Versatile Synthetic Building Block and Intermediate

The structure of 3-Nitro-6-phenoxy-pyridin-2-yl-amine suggests a molecule with multiple reactive sites, theoretically positioning it as a versatile building block. The nitro group, a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution. This group can also be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as diazotization followed by substitution, or condensation reactions to form new heterocyclic rings.

The primary amino group at the 2-position is a key functional handle for various transformations. It can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. The phenoxy group at the 6-position, while generally more stable, could potentially be cleaved under harsh conditions or modified on the phenyl ring to introduce further functionality.

Table 1: Potential Transformations of this compound Functional Groups

| Functional Group | Potential Transformation | Resulting Functionality |

| 3-Nitro | Reduction | 3-Amino |

| 2-Amino | Acylation | 2-Amido |

| 2-Amino | Diazotization and Substitution | Various substituents at the 2-position |

| 6-Phenoxy | Ether Cleavage | 6-Hydroxy |

Role in the Design and Synthesis of Complex Heterocyclic Systems

The strategic placement of the amino and nitro groups on the pyridine ring of this compound suggests its potential as a precursor for the synthesis of various fused heterocyclic systems. Following the reduction of the nitro group to a diamino-pyridine derivative, intramolecular cyclization reactions could be envisioned with appropriate reagents. For instance, reaction with 1,2-dicarbonyl compounds could lead to the formation of fused pyrazine rings, while treatment with phosgene or its equivalents could yield fused pyrimidinone systems.

The presence of the phenoxy group could influence the regioselectivity of these cyclization reactions and would be incorporated into the final complex heterocyclic structure, potentially modulating its electronic and steric properties.

Precursor Chemistry for Functional Organic Molecules and Materials (excluding specific material performance metrics)

The inherent functionalities of this compound make it a hypothetical candidate as a precursor for functional organic molecules. The pyridine core is a common feature in ligands for metal complexes, and the amino and phenoxy groups could serve as coordination sites. The nitro group, being a strong electron acceptor, could be utilized in the design of molecules with specific electronic properties.

Furthermore, the transformation of the functional groups could lead to the synthesis of a variety of derivatives. For example, the reduction of the nitro group and subsequent derivatization of the resulting diamine could yield precursors for polymers or dyes. The phenoxy group could be functionalized to attach the molecule to a solid support or to introduce specific solubility characteristics.

常见问题

Q. What are the optimal synthetic routes for 3-nitro-6-phenoxy-pyridin-2-yl-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A general protocol involves reacting a nitro-substituted pyridine precursor (e.g., 3-nitro-6-chloropyridin-2-amine) with phenol derivatives under alkaline conditions. Key parameters include:

- Reagents: Anhydrous K₂CO₃ (base), DMF (polar aprotic solvent) .

- Temperature: 130–140°C for 6–8 hours .

- Workup: Acidic quenching (pH 2–3 with HCl) followed by silica gel column chromatography (eluent: CH₂Cl₂) .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base (K₂CO₃ equiv) | 3.5 equiv | Ensures complete deprotonation of phenol |

| Reaction Time | 8 hours | Maximizes substitution yield |

| Purification Method | Column chromatography | Removes unreacted phenol |

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm aromatic substitution patterns (e.g., phenoxy group integration at δ 6.8–7.4 ppm) .

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 260.07) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. What biological or catalytic applications are hypothesized for this compound?

Methodological Answer:

- Ligand in Coordination Chemistry: The pyridinylamine moiety may coordinate with transition metals (e.g., Cu, Pd) for catalytic cross-coupling reactions .

- Drug Discovery: Nitro and amine groups suggest potential as a pharmacophore in antimicrobial or anticancer scaffolds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nitro group’s role in directing substitution reactions?

Methodological Answer:

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

Methodological Answer:

Q. How can microwave-assisted synthesis improve efficiency in preparing derivatives?

Methodological Answer:

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

Q. How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。